N-(4-ethylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Description
Research on thiourea derivatives has expanded due to their versatile chemical properties and applications in various fields, excluding direct drug use and dosage discussions. Thioureas exhibit significant chemical reactivity, making them a focal point for studies on molecular structure, synthesis, and chemical properties.
Synthesis Analysis
Thioureas are synthesized through reactions involving isothiocyanates with amines. For instance, cinnamoyl thiourea derivatives are obtained by reacting cinnamoylisothiocyanate with morpholino ethylamine, showcasing the typical process of synthesizing thiourea compounds (Hassan et al., 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often determined using X-ray crystallography. These studies reveal the compounds' configurations and crystalline systems, providing insights into their geometric and spatial arrangements. For example, N-[(1Z)-1-(3-methyl-3-phenylcyclobutyl)-2-thiomorpholin-4-ylethylidene] thiourea crystallizes in the orthorhombic space group, highlighting the detailed structural information obtainable through crystallography (Sarı et al., 2005).
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, exhibiting unique reactivity patterns due to their functional groups. These reactions are pivotal for creating complex molecules with potential applications in materials science and chemistry. The phospha-Michael addition reaction, employing thioureas as reagents, showcases their chemical versatility (Molleti et al., 2016).
Physical Properties Analysis
The physical properties of thioureas, such as crystal system parameters and hydrogen bonding patterns, are crucial for understanding their stability and behavior in different environments. These properties are often characterized using spectroscopic techniques and X-ray diffraction analyses, providing a comprehensive understanding of the compounds' physical characteristics.
Chemical Properties Analysis
Thioureas exhibit a range of chemical properties, including their reactivity with other compounds and their role in catalysis. Studies on mixed-ligand platinum(II)–sulfoxide complexes highlight thioureas' ability to act as ligands, demonstrating their chemical utility and potential applications in developing new chemotherapeutic agents (Sacht & Datt, 2000).
properties
IUPAC Name |
1-(4-ethylcyclohexyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S2/c1-2-15-3-5-16(6-4-15)20-19(26)21-17-7-9-18(10-8-17)27(23,24)22-11-13-25-14-12-22/h7-10,15-16H,2-6,11-14H2,1H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXVSEDNTNIUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylcyclohexyl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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